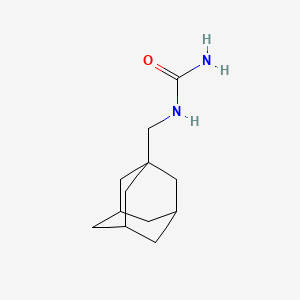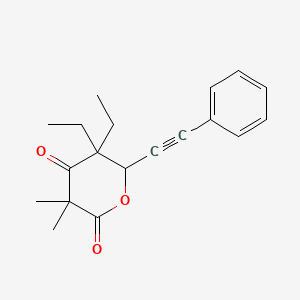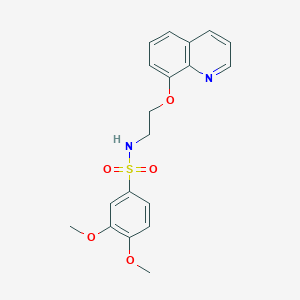
N-(1-adamantylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name is N-(1-Adamantylmethyl)urea .
- The adamantyl group (1-adamantyl) is a bulky, cage-like structure derived from adamantane, which imparts unique properties to the compound.
- The compound has a melting point of approximately 250°C and a boiling point estimated around 330.73°C .
N-(1-Adamantyl)urea: (CAS number: 13072-69-0) is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of N-(1-Adamantyl)urea involves the reaction of with . The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: N-(1-Adamantyl)urea is relatively inert due to the steric hindrance from the adamantyl group.
Common Reactions:
Major Products: The primary product of hydrolysis is .
Scientific Research Applications
Chemistry: N-(1-Adamantyl)urea serves as a building block in organic synthesis, particularly for designing novel ligands and catalysts.
Biological Research: Its unique structure makes it valuable for studying enzyme inhibition, receptor binding, and drug design.
Medicine: Although not a drug itself, derivatives of adamantylurea have been investigated for potential antiviral, antitumor, and antidiabetic properties.
Industry: Limited industrial applications exist, but research continues to explore its potential.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific biological targets, such as enzymes or receptors.
Pathways: Further studies are needed to elucidate the precise pathways affected by N-(1-Adamantyl)urea.
Comparison with Similar Compounds
Similar Compounds: Other adamantyl-containing compounds, such as , , and , share structural similarities but serve different purposes.
Uniqueness: N-(1-Adamantyl)urea’s uniqueness lies in its combination of the adamantyl group with the urea functionality.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-adamantylmethylurea |
InChI |
InChI=1S/C12H20N2O/c13-11(15)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H3,13,14,15) |
InChI Key |
MKVIIOWMZOUIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11505479.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11505482.png)
![2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11505486.png)
![ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11505496.png)
![4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzenesulfonamide](/img/structure/B11505509.png)
![(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-fluorobenzoate](/img/structure/B11505513.png)



![3-[(Benzylsulfonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11505541.png)
![N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11505548.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11505551.png)
![7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505560.png)
